5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Chemical Structure and Key Features
5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 3-phenyl group at the pyrazole ring.
- A 5-tert-butyl substituent on the pyrimidine ring.
- A 7-amine linked to a 3-chlorophenyl moiety.
Its structural complexity and substitution pattern influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
Molecular Formula |
C22H21ClN4 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-22(2,3)19-13-20(25-17-11-7-10-16(23)12-17)27-21(26-19)18(14-24-27)15-8-5-4-6-9-15/h4-14,25H,1-3H3 |
InChI Key |
ZMHPMKCBYSHNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Yield and Scalability
-
Multi-Step Condensation: Suitable for small-scale synthesis but limited by low overall yields.
-
Microwave and One-Pot Methods: Offer superior scalability (gram-scale) and efficiency.
Cost-Effectiveness
-
Catalyst Costs: Copper-catalyzed one-pot methods are costlier due to CuI but offset by reduced labor.
-
Microwave Equipment: High initial investment but lower long-term operational costs.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example:
- In vitro studies have shown that compounds similar to 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 3–10 µM . These studies suggest that the compound may induce apoptosis, inhibit cell migration, and disrupt cell cycle progression .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation .
Inhibition of Mycobacterial ATP Synthase
Recent findings have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, making them candidates for treating Mycobacterium tuberculosis infections. Structure-activity relationship studies indicate that modifications to the core structure can enhance efficacy against this pathogen .
Medicinal Chemistry
Given its diverse biological activities, 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine serves as a valuable scaffold in drug discovery efforts targeting various diseases, particularly cancer and infectious diseases.
Material Science
Beyond medicinal applications, this compound can be utilized in developing new materials with specific properties. Its unique chemical structure allows it to be a building block for synthesizing more complex heterocycles used in polymers and coatings .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 breast cancer cells. The results showed that several derivatives exhibited potent inhibitory effects on cell proliferation and induced significant apoptosis .
Case Study 2: Mycobacterial Inhibition
Another investigation focused on the synthesis and evaluation of novel derivatives against Mycobacterium tuberculosis. The study reported several compounds with promising activity profiles, demonstrating their potential as new therapeutic agents against tuberculosis .
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivity depending on substituents at positions 3, 5, and 5. Below is a comparative analysis of key analogues:
Key Findings
Anti-Mycobacterial Activity :
- Compounds with 3-(4-fluorophenyl) and 5-aryl/alkyl groups (e.g., phenyl, tert-butyl) exhibit superior potency against Mycobacterium tuberculosis (MIC ≤ 0.1 µM) compared to 3-phenyl derivatives . The 4-fluoro group enhances target binding via hydrophobic interactions, while tert-butyl improves metabolic stability.
- The 7-(pyridin-2-ylmethyl)amine moiety (e.g., in compound 47 ) is critical for ATP synthase inhibition, whereas the target compound’s 7-(3-chlorophenyl)amine may reduce efficacy due to steric hindrance or altered electronic effects.
Pharmacokinetic Properties: Lipophilicity: The tert-butyl group in the target compound increases logP (~5.9 vs. Microsomal Stability: Pyridinylmethyl derivatives (e.g., compound 32 ) show >80% stability in human liver microsomes, while bulky aryl amines (e.g., 3-chlorophenyl) may reduce metabolic clearance .
Toxicity Profile :
- Compounds with 7-(pyridin-2-ylmethyl)amine substituents exhibit low hERG channel inhibition (IC₅₀ > 10 µM), minimizing cardiac toxicity risks. In contrast, aryl amines (e.g., 3-chlorophenyl) lack sufficient data but may pose higher risks due to increased lipophilicity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling for the 3-phenyl group and Buchwald-Hartwig amination for the 7-amine, similar to methods used for analogues in and .
Critical Analysis of Substituent Effects
- Position 3 :
- Position 5 :
- Position 7 :
- Pyridinylmethylamines outperform aryl amines in both potency and safety profiles .
Biological Activity
5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, commonly referred to in the literature as a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique heterocyclic structure featuring a tert-butyl group at the 5th position, a chlorine atom at the 3rd position, and a phenyl group at the 3rd position of the pyrazolo[1,5-a]pyrimidine framework. The synthesis typically involves cyclization reactions using precursors such as 5-tert-butyl-3-phenyl-1H-pyrazole-4-carbaldehyde with chlorinating agents under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may inhibit specific kinases involved in cell signaling pathways, which can lead to altered cell proliferation and apoptosis. For instance, studies indicate that it may affect pathways related to cancer cell survival and inflammatory responses .
Anticancer Properties
Research has highlighted the anticancer potential of 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of angiogenesis.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to modulate inflammatory cytokines and pathways, which could be beneficial in treating conditions characterized by excessive inflammation. The specific mechanisms are still under investigation but are thought to involve the inhibition of pro-inflammatory mediators .
Case Studies
Several studies have focused on the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on MCF-7 Cell Line : A study reported that compounds similar to 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine showed promising results in inhibiting proliferation and inducing apoptosis in breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity .
- Inflammation Model : In animal models of inflammation, derivatives exhibited reduced levels of inflammatory markers, suggesting their potential use in inflammatory diseases like rheumatoid arthritis or asthma .
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